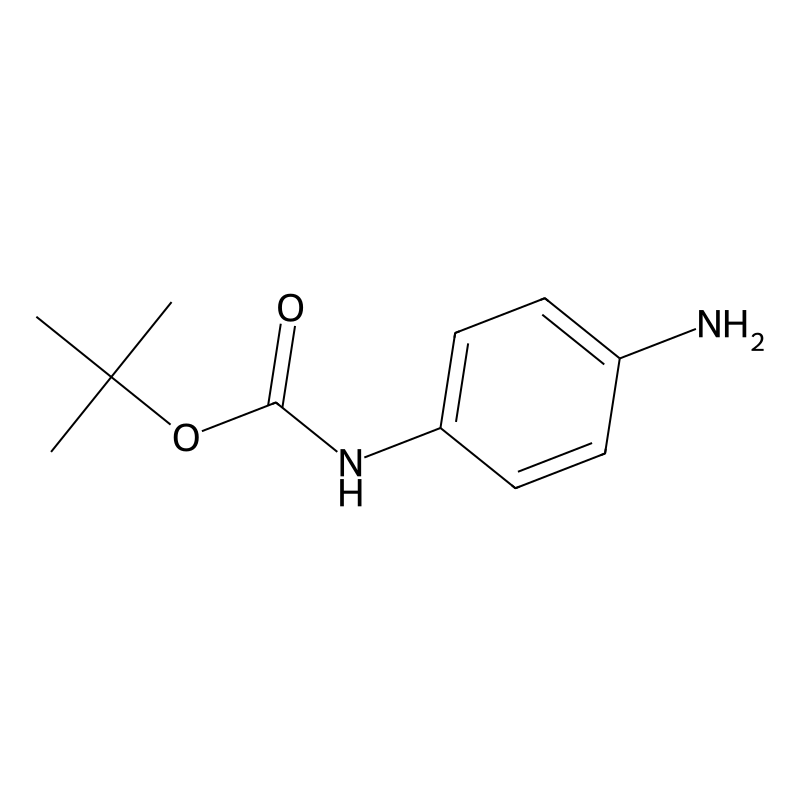tert-Butyl (4-aminophenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-Inflammatory Activity
Specific Scientific Field: Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application: This compound has been used in the synthesis of new derivatives that have shown promising anti-inflammatory activity. These derivatives were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin .
Methods of Application or Experimental Procedures: A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Results or Outcomes Obtained: Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021%. The compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively .
Synthesis of N-Boc-protected Anilines
Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Biological Activities
Comprehensive and Detailed Summary of the Application: The amide derivatives of this compound have been associated with a broad spectrum of biological activities .
Results or Outcomes Obtained: The amide derivatives have shown promising results in various biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .
PROTAC Development
Specific Scientific Field: Biochemistry
Comprehensive and Detailed Summary of the Application: Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a derivative of tert-butyl carbamate, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Synthesis of Tetrasubstituted Pyrroles
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Palladium-Catalyzed Cross-Coupling Reaction
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .
Tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound with the molecular formula and a molecular weight of 208.26 g/mol. This compound is characterized by a central benzene ring with an amine group attached at the para position, linked to a tert-butyl carbamate group. The structure can be represented as follows:
This compound is utilized primarily as a protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild conditions. Its unique structure allows for various chemical modifications, making it valuable in pharmaceutical chemistry and organic synthesis.
- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to regenerate the free amine.
- Condensation Reactions: It can react with various carboxylic acids in the presence of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form amide derivatives.
- Cross-Coupling Reactions: This compound can be involved in palladium-catalyzed cross-coupling reactions to synthesize more complex organic molecules.
Tert-Butyl (4-aminophenyl)carbamate and its derivatives exhibit a broad spectrum of biological activities. Research has shown that certain derivatives possess promising anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties. Specifically, some derivatives have been evaluated for their anti-inflammatory activity in vivo, showing inhibition percentages comparable to standard drugs like indomethacin . Additionally, derivatives have been linked to activities such as antiplatelet effects and potential applications in treating degenerative diseases.
The synthesis of tert-butyl (4-aminophenyl)carbamate typically involves the following steps:
- Formation of Carbamate: The reaction of tert-butyl alcohol with p-phenylenediamine leads to the formation of tert-butyl (4-aminophenyl)carbamate.
- Coupling Reactions: Utilizing coupling reagents such as EDCI and HOBt, this compound can be reacted with various substituted carboxylic acids to produce a range of derivatives.
- Palladium-Catalyzed Reactions: Tert-butyl carbamate can serve as a precursor in palladium-catalyzed reactions for synthesizing N-Boc-protected anilines and other complex structures .
Tert-Butyl (4-aminophenyl)carbamate finds several applications in different fields:
- Pharmaceutical Chemistry: As a protecting group for amines during synthesis, it facilitates the development of complex pharmaceutical compounds.
- Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive compounds.
- Research
Studies have indicated that tert-butyl (4-aminophenyl)carbamate interacts with biological systems through its metabolites. The biological activity of its derivatives can lead to interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. Further research is ongoing to elucidate these interactions fully.
Several compounds share structural similarities with tert-butyl (4-aminophenyl)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-Butyl (3-(methylamino)phenyl)carbamate | 1134328-09-8 | 0.98 |
| Tert-Butyl (3-(dimethylamino)phenyl)carbamate | 1160436-95-2 | 0.94 |
| Tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 | 0.94 |
| Tert-Butyl (4-aminophenyl)(methyl)carbamate | 1092522-02-5 | 0.93 |
| Tert-Butyl (3-aminophenyl)carbamate | 68621-88-5 | 0.98 |
Uniqueness
Tert-butyl (4-aminophenyl)carbamate stands out due to its specific para substitution on the aromatic ring, which influences its reactivity and biological activity compared to its ortho or meta analogs. Its ability to form stable amide bonds while maintaining significant biological activity makes it particularly useful in drug development and chemical synthesis.
XLogP3
GHS Hazard Statements
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







